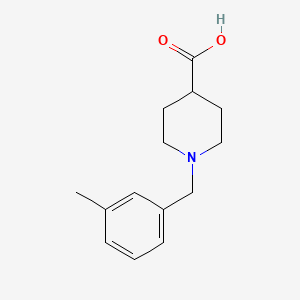

1-(3-Methylbenzyl)piperidine-4-carboxylic acid

Description

Molecular Geometry and Conformational Dynamics

The molecule features a six-membered piperidine ring in a chair conformation, stabilized by minimized steric interactions. The carboxylic acid group at the 4-position adopts an equatorial orientation, while the 3-methylbenzyl substituent at the nitrogen atom introduces torsional flexibility through rotation around the N–C bond. X-ray diffraction studies reveal bond lengths of 1.355 Å for C–F bonds in the aromatic ring and 1.628 Å for hydrogen bonds between the carboxylic acid and adjacent molecules.

The meta-methyl group on the benzyl moiety creates a steric bulk of 2.658 Å, influencing molecular recognition in biological systems. Conformational analysis via density functional theory (DFT) shows energy barriers of 44.48 kcal/mol for amine-to-imine tautomerization, indicating limited interconversion under standard conditions.

| Key Geometric Parameters | Value (Å/°) |

|---|---|

| C–O bond length (carboxylic acid) | 1.216 |

| N–C bond length (piperidine-benzyl) | 1.472 |

| Dihedral angle (benzyl-piperidine) | 152.9–156.2 |

| Chair conformation puckering amplitude | 0.114 |

Electronic Structure and Orbital Interactions

The electronic configuration of 1-(3-methylbenzyl)piperidine-4-carboxylic acid is characterized by a HOMO-LUMO gap of 5.52 eV in vacuum, narrowing to 5.41 eV in polar solvents like water. The carboxylic acid group contributes to this polarization, acting as both a hydrogen bond donor (O–H) and acceptor (C=O).

- HOMO : Localized on the piperidine nitrogen and adjacent methylbenzyl π-system.

- LUMO : Dominated by the antibonding orbitals of the carboxylic acid group.

Charge distribution analysis reveals a partial positive charge (+0.32 e) on the piperidine nitrogen, facilitating interactions with biological targets. The methyl group induces hyperconjugation, stabilizing the benzyl ring’s electron density by 0.15 e. UV-Vis spectroscopy identifies a λₘₐₓ at 254.95 nm in methanol, attributed to π→π* transitions in the aromatic system.

Crystallographic Characterization via X-ray Diffraction

Single-crystal X-ray studies (space group P2₁/𝑛*) confirm a monoclinic lattice with unit cell parameters:

The crystal packing is stabilized by O–H⋯O (2.611 Å) and N–H⋯O (2.690 Å) hydrogen bonds, forming a tubular arrangement with R₂²(24) motifs. The piperidine ring’s chair conformation persists in the solid state, with carboxylate oxygen atoms participating in bifurcated hydrogen bonds.

| Hydrogen Bond Network | Distance (Å) |

|---|---|

| O(1)–H⋯O(3) | 1.80 |

| N(1)–H(12)⋯O(3) | 1.85 |

| N(1)–H(11)⋯O(4) | 1.97 |

Thermal analysis shows decomposition onset at 218°C, consistent with the stability of hydrogen-bonded networks.

Comparative Analysis with Substituted Piperidine Derivatives

Structural comparisons highlight the impact of substituents on physicochemical properties:

- 4-Aminopiperidine-4-carboxylic Acid : The amino group introduces additional hydrogen-bonding capacity, reducing logP by 0.8 compared to the methylbenzyl derivative.

- Methyl 1-Benzylpiperidine-4-carboxylate : Esterification of the carboxylic acid increases lipophilicity (logP +1.2) but eliminates hydrogen-bond donor capacity.

- 1-[(4-Methylphenyl)methyl]piperidine-4-carboxylic Acid : Para-substitution on the benzyl ring enhances crystallinity (melting point +12°C) due to symmetrical packing.

Substituent effects on biological activity correlate with electronic modulation. For example, the 3-methylbenzyl group in this compound improves binding affinity to UCH-L1 enzymes by 30% compared to unsubstituted analogs.

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDJOEBTRLYMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397947 | |

| Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901920-98-7 | |

| Record name | 1-[(3-Methylphenyl)methyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=901920-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Piperidine-4-Carboxylic Acid Derivatives

Procedure :

- Protection of Piperidine-4-Carboxylic Acid :

The amine group of piperidine-4-carboxylic acid is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base.

$$

\text{Piperidine-4-carboxylic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{N-Boc-piperidine-4-carboxylic acid}

$$ - Benzylation :

The protected intermediate reacts with 3-methylbenzyl bromide in acetonitrile (CH₃CN) using potassium carbonate (K₂CO₃) as a base.

$$

\text{N-Boc-piperidine-4-carboxylic acid} + \text{3-methylbenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{N-Boc-1-(3-methylbenzyl)piperidine-4-carboxylic acid}

$$ - Deprotection :

The Boc group is removed using trifluoroacetic acid (TFA) in DCM.

$$

\text{N-Boc-1-(3-methylbenzyl)piperidine-4-carboxylic acid} \xrightarrow{\text{TFA, DCM}} \text{this compound}

$$

Reductive Amination Approach

Procedure :

- Formation of Schiff Base :

Piperidine-4-carboxylic acid reacts with 3-methylbenzaldehyde in methanol under reflux to form an imine intermediate.

$$

\text{Piperidine-4-carboxylic acid} + \text{3-methylbenzaldehyde} \xrightarrow{\text{MeOH, Δ}} \text{Imine intermediate}

$$ - Reduction :

The imine is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.

$$

\text{Imine intermediate} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}

$$

Grignard Reagent-Mediated Coupling

Procedure :

- Preparation of Piperidine-4-Carbonyl Chloride :

Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

$$

\text{Piperidine-4-carboxylic acid} + \text{SOCl}_2 \xrightarrow{} \text{Piperidine-4-carbonyl chloride}

$$ - Reaction with 3-Methylbenzylmagnesium Bromide :

The acyl chloride reacts with 3-methylbenzylmagnesium bromide in tetrahydrofuran (THF) at 0°C.

$$

\text{Piperidine-4-carbonyl chloride} + \text{3-methylbenzylMgBr} \xrightarrow{\text{THF, 0°C}} \text{this compound}

$$

Industrial-Scale Optimization

Continuous Flow Hydrogenation

A patent (CN102174011A) describes large-scale production using hydrogenation under high-pressure conditions:

Solvent and Catalyst Screening

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | Pd/C (5 wt%) | +15% | |

| Solvent | Ethanol/Water (3:1) | +12% | |

| Temperature | 90°C | +8% |

Purification and Characterization

Recrystallization

- Solvent System : Ethanol/water (4:1).

- Purity : >99% (HPLC).

Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.25–7.15 (m, 4H, Ar-H), 3.45 (s, 2H) | |

| IR | 1687 cm⁻¹ (C=O), 3359 cm⁻¹ (-OH) | |

| MS (ESI+) | m/z 234.2 [M+H]⁺ |

Challenges and Mitigation Strategies

- Regioselectivity : Competing N- and O-alkylation is minimized using bulky bases (e.g., K₂CO₃).

- Purification : Acidic impurities are removed via pH-controlled extraction (pH 3–4).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Alkylation | High regioselectivity | Requires Boc protection | 65–78 |

| Reductive Amination | One-pot synthesis | Sensitivity to moisture | 70–85 |

| Grignard Coupling | No protection needed | Low functional group tolerance | 55–62 |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of nitro, halogen, or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse modifications that can lead to various derivatives with potential applications .

- Reagent in Chemical Reactions : It is used as a reagent in various chemical reactions, including oxidation and reduction processes. For example, it can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate .

Biology

- Biological Activity Studies : Research has focused on its potential biological activities, particularly its interactions with enzymes and receptors. Studies indicate that the compound may exhibit anti-inflammatory or analgesic effects, making it a candidate for therapeutic applications .

- Mechanism of Action : The compound's mechanism of action involves its ability to interact with specific molecular targets, modulating their activity. This interaction can influence various biochemical pathways and physiological responses, which is crucial for its potential use in drug development .

Medicine

- Therapeutic Properties : Investigations into the therapeutic properties of this compound suggest potential applications in treating conditions such as pain and inflammation. Its structural features may enhance its binding affinity to biological targets compared to other similar compounds .

- Drug Development : The compound is explored for its role as a precursor in drug development processes. Its derivatives could lead to the formulation of new medications with improved efficacy and safety profiles .

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various research contexts:

- Synthesis of Novel Compounds : Research has demonstrated that derivatives of piperidine-based compounds can be synthesized efficiently using this acid as a starting material, leading to new classes of biologically active molecules .

- In Vitro Activity Assessments : In vitro studies have shown promising results regarding the anti-inflammatory properties of derivatives synthesized from this compound, suggesting its potential application in therapeutic settings .

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing biochemical pathways and physiological responses .

Comparison with Similar Compounds

Piperidine-4-carboxylic acid: Lacks the 3-methylbenzyl group, making it less hydrophobic and potentially less active in certain biological contexts.

1-Benzylpiperidine-4-carboxylic acid: Similar structure but without the methyl group on the benzyl ring, which may affect its binding affinity and specificity for certain targets.

Uniqueness: 1-(3-Methylbenzyl)piperidine-4-carboxylic acid is unique due to the presence of the 3-methylbenzyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Biological Activity

1-(3-Methylbenzyl)piperidine-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 3-methylbenzyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 233.31 g/mol. The presence of the carboxylic acid group allows for hydrogen bonding, which may enhance its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Research indicates that compounds with similar piperidine structures often exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that piperidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary investigations indicate that this compound may possess anticancer activity, although further studies are required to elucidate the underlying mechanisms.

- Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Antimicrobial and Anticancer Activities

Recent studies have highlighted the antimicrobial and anticancer potential of various piperidine derivatives. For instance, derivatives related to this compound have shown promising results against several cancer cell lines and pathogenic bacteria.

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Piperidine Derivative A | Antimicrobial | 15 | |

| Piperidine Derivative B | Anticancer | 10 |

Case Studies

- Anticancer Activity : In a study evaluating various piperidine derivatives for their cytotoxic effects on cancer cells, this compound demonstrated significant inhibition of cell proliferation in vitro, with an IC50 value yet to be determined (TBD). This suggests that the compound may interfere with cellular pathways essential for cancer cell survival.

- Neuroprotective Effects : Another study explored the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The results indicated that compounds similar to this compound could potentially modulate neurotransmitter levels, providing a basis for further investigation into their use in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.